molecular formula C8H4ClFN2S B3007538 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole CAS No. 202979-20-2

5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole

Cat. No. B3007538
CAS RN: 202979-20-2
M. Wt: 214.64
InChI Key: MQGCJHPDDMPIMW-UHFFFAOYSA-N
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Description

The compound 5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse applications in medicinal chemistry and materials science due to their unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the formation of the thiadiazole ring through cyclization reactions. For example, the synthesis of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles starts from a triazole-thiol precursor, which undergoes further chemical transformations to yield the desired thiadiazole-containing compounds . Similarly, the synthesis of S-derivatives of triazole-thiones containing a thiadiazole fragment involves multiple steps, including thionation, alkylation, and cyclization reactions . These methods highlight the complexity and versatility of synthetic routes available for thiadiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized using single-crystal X-ray diffraction, revealing its orthorhombic space group and unit cell parameters . Density functional theory (DFT) calculations complement these experimental findings by providing insights into the electronic properties, such as bond lengths, angles, and molecular orbitals .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo a range of chemical reactions, including ring opening, nucleophilic substitution, and cyclization. For example, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can react with nucleophiles to form esters or amides, and further cyclization can yield heterocyclic compounds like N-substituted indole-2-thiols . These reactions demonstrate the reactivity of the thiadiazole ring and its potential for generating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of halogen substituents, such as chlorine and fluorine, can affect the compound's polarity, reactivity, and potential for forming hydrogen bonds and other non-covalent interactions . The electronic structure, as revealed by spectroscopic studies and quantum-chemical calculations, provides a deeper understanding of these properties . Additionally, the biological activities of thiadiazole derivatives, such as analgesic, anti-inflammatory, and antimicrobial effects, are of significant interest in pharmacological research .

Scientific Research Applications

1. Synthesis and Structural Analysis

5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole and its analogs have been synthesized and structurally analyzed for various applications. Gülsüm Gündoğdu and colleagues (2017) reported the synthesis of structurally similar compounds, focusing on their crystal structures obtained through synchrotron X-ray powder diffraction. This study provided valuable insights into the molecular structure of these compounds, which is crucial for understanding their potential applications (Gülsüm Gündoğdu et al., 2017).

2. Anticancer Properties

Research by W. Rzeski et al. (2007) explored the anticancer activities of 2-amino-1,3,4-thiadiazole-based compounds. Their studies indicated significant anticancer effects against various tumor cells, including those from nervous system cancers and peripheral cancers. This suggests potential therapeutic applications of these compounds in cancer treatment (W. Rzeski et al., 2007).

3. Fluorescence and Spectroscopic Studies

Iwona Budziak and colleagues (2019) investigated the fluorescence properties of selected 2-amino-1,3,4-thiadiazole derivatives. Their study provided insights into the dual fluorescence effects related to molecular aggregation and charge transfer processes, which could be significant in developing fluorescence probes for biological and molecular medicine applications (Iwona Budziak et al., 2019).

4. DNA Topoisomerase II Poisoning

Research conducted by T. Plech et al. (2015) focused on the cytotoxic activity of 1,3,4-thiadiazole derivatives. They identified compounds capable of inhibiting DNA topoisomerase II, suggesting a potential role in cancer therapy as topoII poisons (T. Plech et al., 2015).

5. Antimicrobial Activity

Studies on antimicrobial compounds derived from 1,3,4-thiadiazole have been reported. For instance, V. M. Patel and K. R. Desai (2005) synthesized antimicrobial compounds using environmentally benign procedures, contributing to sustainable and effective antimicrobial treatments (V. M. Patel et al., 2005).

Safety and Hazards

The safety and hazards associated with “5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole” would depend on various factors, including the compound’s reactivity, toxicity, and environmental impact . Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on “5-Chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties . This could lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

5-chloro-3-(2-fluorophenyl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2S/c9-8-11-7(12-13-8)5-3-1-2-4-6(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGCJHPDDMPIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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